molecular formula C19H25N5O2 B158527 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione CAS No. 133563-07-2

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione

Cat. No. B158527
M. Wt: 355.4 g/mol
InChI Key: CYWYUYISKCGNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione, also known as theophylline-7-acetic acid, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterase, the levels of cyclic AMP and cyclic GMP increase, leading to relaxation of smooth muscles and bronchodilation. It also has a positive inotropic effect on the heart, increasing cardiac output and improving cardiac function.

Biochemical And Physiological Effects

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, leading to relaxation of smooth muscles and bronchodilation. It also increases the contractility of cardiac muscle, leading to improved cardiac function. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase inhibition. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are a number of future directions for research on 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop safer dosing strategies.

Synthesis Methods

The synthesis of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione involves the reaction of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione with acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension, due to its ability to improve cardiac function and reduce blood pressure.

properties

CAS RN

133563-07-2

Product Name

1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1,3-dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione

InChI

InChI=1S/C19H25N5O2/c1-14(12-15-8-6-5-7-9-15)21(2)10-11-24-13-20-17-16(24)18(25)23(4)19(26)22(17)3/h5-9,13-14H,10-12H2,1-4H3

InChI Key

CYWYUYISKCGNTK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

synonyms

7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+)-isomer
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+-)-isomer
MPEAPT

Origin of Product

United States

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